Titanium(2+) acetate--hydrogen chloride (1/2/2)

Description

Titanium(2+) acetate–hydrogen chloride (1/2/2) is a coordination compound with a stoichiometric ratio of 1:2:2 between titanium(2+), acetate, and hydrogen chloride. Based on analogous titanium and acetate-containing compounds, it is hypothesized to form a complex structure where titanium(II) ions are coordinated by acetate ligands and hydrogen chloride. Such compounds are typically explored for catalytic, material science, or precipitation applications, though precise uses remain speculative without further experimental validation.

Properties

CAS No. |

4644-35-3 |

|---|---|

Molecular Formula |

C4H8Cl2O4Ti |

Molecular Weight |

238.87 g/mol |

IUPAC Name |

titanium(2+);diacetate;dihydrochloride |

InChI |

InChI=1S/2C2H4O2.2ClH.Ti/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H;/q;;;;+2/p-2 |

InChI Key |

WFOJUSGOAQRRDP-UHFFFAOYSA-L |

Canonical SMILES |

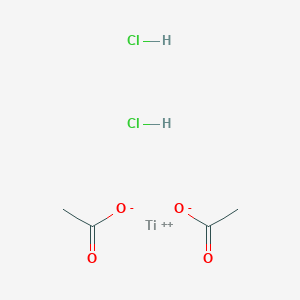

CC(=O)[O-].CC(=O)[O-].Cl.Cl.[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Titanium(2+) Acetate–Hydrogen Chloride (1/2/2)

General Considerations for Titanium(II) Complex Synthesis

Titanium(II) complexes require strictly anhydrous and oxygen-free conditions to avoid oxidation to titanium(III) or titanium(IV) states. Common practice involves inert atmosphere techniques (nitrogen or argon glovebox or Schlenk line) and dry solvents. The reduction of titanium(IV) precursors or direct complexation with titanium(II) salts is typically employed.

Synthesis Routes

Reduction of Titanium(IV) Acetate with Hydrogen Chloride

One approach involves starting with titanium(IV) acetate and treating it with controlled amounts of hydrogen chloride under low temperature and dry conditions to induce partial reduction and coordination, forming a titanium(II) acetate–hydrogen chloride adduct. This method requires:

- Cooling the titanium(IV) acetate solution to near 0 °C or below to control reactivity.

- Saturation with dry hydrogen chloride gas to introduce chloride ligands and facilitate reduction.

- Use of non-aqueous solvents such as acetone or ethyl acetate, which can absorb hydrogen chloride and help reduce moisture content, critical for stabilizing titanium(II) species.

Alkali Chlorotitanate Precursor Route

A patented method describes the preparation of alkali chlorotitanates (e.g., ammonium or potassium chlorotitanate) by precipitating from hydrochloric acid solutions of titanium compounds at sub-zero temperatures, followed by saturation with hydrogen chloride gas. The precipitate is then dried by treatment with dry hydrogen chloride gas and thermally decomposed under inert atmosphere at 150–550 °C to yield titanium chloride species. Although this patent focuses on titanium tetrachloride, the intermediate chlorotitanate complexes and drying steps involving hydrogen chloride gas are relevant for preparing titanium(II) acetate–hydrogen chloride complexes by analogy.

Direct Complexation with Titanium(II) Chloride

Another approach involves the use of titanium(II) chloride as a titanium(II) source, which can be reacted with acetic acid or acetate salts under anhydrous conditions to form titanium(2+) acetate complexes. This method requires:

- Strict exclusion of moisture.

- Controlled addition of acetic acid or acetate ligands.

- Use of coordinating solvents such as tetrahydrofuran (THF) or ethyl acetate.

- Subsequent saturation with hydrogen chloride gas to form the hydrogen chloride adduct.

This method is supported by analogous syntheses of titanium(II) complexes with other ligands, where lithium or alkali metal reduction of titanium(IV) precursors is performed in the presence of coordinating ligands.

Experimental Conditions and Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Titanium precursor | Titanium(IV) acetate or titanium(II) chloride | Purity and dryness critical |

| Solvent | Dry acetone, ethyl acetate, or tetrahydrofuran (THF) | Solvent must be anhydrous and oxygen-free |

| Temperature | 0 °C to –20 °C | Low temperature favors controlled precipitation and complex formation |

| Hydrogen chloride gas | Dry, passed through solution or precipitate | Used to saturate solution/precipitate and reduce moisture |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of titanium(II) |

| Drying process | Treatment with dry HCl gas, sometimes heating (150–550 °C) | Removes moisture, stabilizes complex, and may induce partial decomposition in some cases |

Analytical and Research Outcomes

Yield and Purity: The precipitation of titanium(II) acetate–hydrogen chloride complexes occurs rapidly upon addition of hydrogen chloride gas under low temperature conditions, with yields depending on moisture control and precursor purity.

Structural Characterization: Titanium(II) complexes often exhibit characteristic colors (e.g., light violet powders) and molecular symmetries consistent with coordination of acetate and chloride ligands.

Moisture Sensitivity: The drying step using dry hydrogen chloride gas is critical to reduce water content, which otherwise leads to hydrolysis and oxidation of titanium(II) to higher oxidation states.

Thermal Stability: Thermal treatment under inert atmosphere can be used to further purify and stabilize the complex but must be carefully controlled to avoid decomposition to titanium tetrachloride or oxides.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reduction of Ti(IV) acetate with HCl | Cool Ti(IV) acetate solution → Saturate with dry HCl gas → Precipitate Ti(II) acetate–HCl complex | Direct, uses common precursors | Requires strict moisture and oxygen control |

| Alkali chlorotitanate precursor | Precipitate ammonium/potassium chlorotitanate at low temp → Dry with dry HCl gas → Thermal decomposition | Produces chlorotitanate intermediates | More complex, involves thermal steps |

| Direct complexation with Ti(II) chloride | React Ti(II) chloride with acetic acid/acetate in dry solvent → Saturate with HCl gas | Uses Ti(II) source directly | Ti(II) chloride handling is challenging |

Chemical Reactions Analysis

Titanium(2+) acetate–hydrogen chloride (1/2/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of titanium, such as titanium(IV).

Reduction: It can be reduced to titanium metal or lower oxidation states under specific conditions.

Substitution: The acetate and chloride ligands can be substituted with other ligands, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium or magnesium, and various ligands for substitution reactions. Major products formed from these reactions include titanium oxides, titanium halides, and other titanium complexes.

Scientific Research Applications

Titanium(2+) acetate–hydrogen chloride (1/2/2) has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other titanium compounds and as a catalyst in various chemical reactions.

Biology: The compound’s potential biocompatibility makes it of interest for biomedical applications, such as in the development of implants and prosthetics.

Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of high-performance materials, coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Titanium(2+) acetate–hydrogen chloride (1/2/2) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the titanium center can facilitate the activation of substrates and promote chemical transformations. In biological systems, its biocompatibility and potential antimicrobial properties may be related to its interaction with cellular components and disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Titanium(2+) acetate–hydrogen chloride (1/2/2), comparisons are drawn to structurally or functionally related compounds, including titanium chlorides, acetates, and other metal complexes.

Titanium Tetrachloride (TiCl₄)

- Oxidation State : Titanium(IV) vs. Titanium(II) in the target compound.

- Reactivity : TiCl₄ is highly reactive with water (hydrolyzes violently to HCl and TiO₂), whereas the acetate component in Titanium(2+) acetate–HCl may stabilize the complex, reducing hydrolysis.

- Physical State : TiCl₄ is a colorless liquid (boiling point: 136.4°C), while Titanium(2+) acetate–HCl is likely a solid due to its ionic coordination structure.

- Uses : TiCl₄ is used in smoke screens, Ziegler-Natta catalysts, and titanium metal production. Titanium(II) complexes are less common but may serve niche roles in redox catalysis or precursor synthesis.

Lead Acetate(II) (Pb(CH₃COO)₂)

- Metal Center : Lead(II) vs. Titanium(II). Lead acetate is toxic, whereas titanium(II) compounds are less studied for toxicity but likely less bioavailable.

- Function : Lead acetate(II) is a precipitant for tannins and dyes. Titanium(2+) acetate–HCl could share precipitation capabilities but with distinct selectivity due to differing metal coordination.

- Stability : Lead acetate is air-stable, while titanium(II) compounds are prone to oxidation, necessitating inert handling conditions.

Titanium(II) Chloride (TiCl₂)

- Structure : A simpler titanium(II) chloride without acetate or HCl adducts.

- Applications : TiCl₂ is used in specialized metallurgical processes, whereas the acetate–HCl complex might enable milder reaction conditions for organic synthesis.

Data Table: Comparative Properties

Research Findings and Gaps

- Synthesis Challenges : Titanium(II) compounds are synthetically demanding due to Ti²+’s strong reducing nature. The inclusion of acetate and HCl may mitigate this by stabilizing the metal center.

- Potential Applications: Analogous to lead acetate(II), Titanium(2+) acetate–HCl could act as a precipitant for organic molecules, but its efficacy remains untested.

- Safety Considerations : Unlike TiCl₄ (corrosive, releases HCl fumes), the acetate complex might exhibit reduced volatility and safer handling, though oxidative degradation risks persist.

Biological Activity

Titanium(2+) acetate--hydrogen chloride (1/2/2) is a coordination compound that has garnered interest in various fields, including biomedicine, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medical and environmental contexts.

Titanium(2+) acetate--hydrogen chloride is characterized by its coordination structure, where titanium ions are complexed with acetate and chloride ions. The presence of acetate can influence the solubility and reactivity of the titanium ion, while chloride ions may play a role in biological interactions.

Antimicrobial Properties

Research indicates that titanium compounds exhibit significant antimicrobial activity. For instance, titanium surfaces treated with chloride solutions have shown efficacy against oral microorganisms, suggesting that titanium(2+) acetate--hydrogen chloride could possess similar properties due to the presence of both titanium and chloride ions .

A study demonstrated that titanium surfaces anodically oxidized in a chloride solution achieved notable antimicrobial activity, which could be attributed to the release of reactive oxygen species (ROS) that disrupt microbial cell membranes .

Cytotoxicity and Cell Interaction

The cytotoxic effects of titanium(2+) compounds have been investigated in various cell lines. In vitro studies have shown that titanium(II) complexes can induce cell death in cancer cell lines such as HeLa and MCF-7. The mechanism involves the generation of oxidative stress leading to apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 50 | Oxidative stress-induced apoptosis |

| MCF-7 | 75 | ROS generation |

These findings suggest that the compound may be useful in developing anticancer therapies, although further studies are necessary to optimize its efficacy and minimize toxicity.

Case Study 1: Antimicrobial Efficacy

In a controlled study, titanium(2+) acetate--hydrogen chloride was applied to dental implants. The results indicated a significant reduction in bacterial colonization compared to untreated controls. The antimicrobial effect was attributed to the release of titanium ions into the surrounding environment, which displayed bactericidal properties against common oral pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of titanium(2+) acetate--hydrogen chloride on human fibroblast cells. The compound exhibited an IC50 value of approximately 100 µM after 24 hours of exposure, indicating moderate cytotoxicity. The study highlighted the need for careful consideration when using titanium compounds in biomedical applications due to potential adverse effects on surrounding healthy tissues.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing Titanium(2+) acetate–hydrogen chloride (1/2/2)?

Answer:

Synthesis typically involves reacting titanium(II) precursors (e.g., TiCl₂) with glacial acetic acid under inert conditions (argon/nitrogen atmosphere) to prevent oxidation. A stoichiometric ratio of 1:2:2 for Ti:acetate:HCl is critical to avoid side products. Post-synthesis, purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., THF) is recommended. Characterization should include:

- X-ray diffraction (XRD) to confirm crystal structure.

- FT-IR spectroscopy to identify acetate and HCl coordination modes (e.g., ν(C=O) shifts).

- Elemental analysis to verify stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Basic Question: How should researchers handle and store Titanium(2+) acetate–hydrogen chloride (1/2/2) to ensure stability?

Answer:

Due to the compound’s sensitivity to moisture and oxidation:

- Storage : Use airtight containers under inert gas (argon) at 4°C. Avoid exposure to light (store in amber glass).

- Handling : Conduct all manipulations in a glovebox or Schlenk line. Monitor for decomposition signs (e.g., color change, gas evolution).

- Stability testing : Periodically analyze via NMR or UV-Vis spectroscopy to detect degradation products (e.g., Ti³⁺ species) .

Advanced Question: What experimental strategies can resolve contradictions in reported reactivity data for this compound?

Answer:

Contradictions often arise from variations in synthesis conditions or impurities. To address this:

- Controlled replication : Reproduce literature methods with strict stoichiometric and atmospheric controls.

- Impurity profiling : Use HPLC or mass spectrometry to identify trace byproducts.

- Kinetic studies : Compare reaction rates under standardized conditions (pH, temperature) to isolate variables.

- Cross-validation : Combine experimental data with computational models (e.g., DFT) to predict plausible reaction pathways .

Advanced Question: How can mechanistic studies elucidate the role of Titanium(2+) acetate–hydrogen chloride in catalytic cycles?

Answer:

- Isotopic labeling : Use deuterated HCl or ¹³C-acetate to track ligand exchange dynamics via NMR.

- In-situ spectroscopy : Employ Raman or XAS (X-ray absorption spectroscopy) to monitor intermediate species during catalysis.

- Kinetic isotope effects (KIE) : Compare reaction rates with protonated vs. deuterated reagents to identify rate-determining steps.

- Computational modeling : Map potential energy surfaces to identify active sites and transition states .

Basic Question: What analytical techniques are most effective for assessing the purity of this compound?

Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify titanium and chloride content.

- High-Performance Liquid Chromatography (HPLC) : Detect organic impurities (e.g., unreacted acetic acid).

- Cyclic Voltammetry : Monitor redox behavior to identify oxidized byproducts (e.g., Ti³⁺).

- CHNS analysis : Validate carbon/hydrogen/nitrogen ratios against theoretical values .

Advanced Question: How can researchers design experiments to investigate the compound’s reactivity in non-aqueous solvents?

Answer:

- Solvent screening : Test reactivity in aprotic solvents (e.g., DMF, acetonitrile) vs. protic solvents (e.g., ethanol) under controlled humidity.

- Electrochemical profiling : Measure reduction potentials to correlate solvent polarity with Ti²⁺ stability.

- Ligand substitution studies : Introduce competing ligands (e.g., acetylacetonate) to probe coordination flexibility.

- Microscopy : Use SEM/EDS to analyze precipitate formation in different solvents .

Advanced Question: What computational approaches best predict the electronic structure of Titanium(2+) acetate–hydrogen chloride complexes?

Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals to map electron density distribution (e.g., Ti d-orbital occupancy).

- Molecular Dynamics (MD) : Simulate ligand exchange dynamics in solvated systems.

- Charge Decomposition Analysis (CDA) : Quantify ligand-to-metal charge transfer contributions.

- Benchmarking : Validate computational results against experimental XPS or XANES data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.